molecular formula C17H12ClN5 B14397325 N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-98-7

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14397325
CAS No.: 87594-98-7
M. Wt: 321.8 g/mol
InChI Key: YDTIYJSMUQGCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and a 4-chlorophenyl group attached.

Preparation Methods

The synthesis of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids . This reaction typically requires prolonged heating in refluxing dioxane, resulting in the formation of the desired pyrazolopyrazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of various substituted derivatives.

    Cyclization: Cyclization reactions can be employed to form additional fused ring systems, enhancing the compound’s structural complexity and potential biological activity.

Scientific Research Applications

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazolopyrazine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The exact molecular pathways involved may vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

87594-98-7

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C17H12ClN5/c18-12-6-8-13(9-7-12)21-16-11-19-17-15(22-16)10-20-23(17)14-4-2-1-3-5-14/h1-11H,(H,21,22)

InChI Key

YDTIYJSMUQGCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.